molecular formula C11H13ClN4O3 B4243338 4-(4-Chloro-2-nitrophenyl)piperazine-1-carboxamide

4-(4-Chloro-2-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B4243338
M. Wt: 284.70 g/mol
InChI Key: XCBMIHVWZSDGEF-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-nitrophenyl)piperazine-1-carboxamide is a chemical compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-nitrophenyl)piperazine-1-carboxamide typically involves the reaction of 4-chloro-2-nitroaniline with piperazine and a carboxylating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-nitrophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium hydroxide, potassium carbonate.

    Hydrolysis Conditions: Acidic or basic conditions, elevated temperatures.

Major Products

    Reduction: 4-(4-amino-2-nitrophenyl)-1-piperazinecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-chloro-2-nitrophenyl)piperazine and carboxylic acid.

Scientific Research Applications

4-(4-Chloro-2-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-nitrophenyl isocyanate
  • 2-chloro-4-nitrophenyl isocyanate

Uniqueness

4-(4-Chloro-2-nitrophenyl)piperazine-1-carboxamide is unique due to the presence of both a piperazine ring and a carboxamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(4-chloro-2-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O3/c12-8-1-2-9(10(7-8)16(18)19)14-3-5-15(6-4-14)11(13)17/h1-2,7H,3-6H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBMIHVWZSDGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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